

Spectroscopic Analysis: A Comparative Guide to CBZ-Valganciclovir and Related Antiviral Compounds

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Compound of Interest

Compound Name: *CBZ-Valganciclovir*

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This guide provides a comparative analysis of the spectroscopic data for Carbobenzoxy-Valganciclovir (CBZ-Valganciclovir) and its related compounds, Valganciclovir and Ganciclovir. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key spectroscopic information to aid in the identification, characterization, and quality control of these important antiviral agents.

Introduction

CBZ-Valganciclovir is a key intermediate in the synthesis of Valganciclovir, a prodrug of the antiviral agent Ganciclovir.^{[1][2]} Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine that has demonstrated potent activity against human cytomegalovirus (CMV).^[3] Valganciclovir was developed to improve the oral bioavailability of Ganciclovir.^[3] Understanding the spectroscopic properties of these compounds is crucial for ensuring the purity and identity of the active pharmaceutical ingredient and its intermediates. This guide presents a summary of available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy data for these three compounds.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for CBZ-Valganciclovir, Valganciclovir, and Ganciclovir.

Compound	Molecular Formula	Molecular Weight (g/mol)	1H NMR (δ ppm)	13C NMR (δ ppm)	Mass Spectrometry (m/z)	FTIR (cm-1)
CBZ-Valganciclovir	C22H28N6O7 ^[4]	488.49 ^[4]	Data not available in searched literature.	Data not available in searched literature.	[M+H] ⁺ expected at 489.21	Data not available in searched literature.
Valganciclovir	C14H22N6O5 ^[5]	354.36 ^[5]	0.88 (d, 6H), 2.08 (m, 1H), 3.28-3.48 (m, 2H), 4.11-4.35 (m, 2H), 5.0 (s, 1H), 5.36-5.43 (s, 2H), 6.79 (s, 2H), 8.44 (br s, 2H), 10.9 (br s, 1H) (as HCl salt in DMSO-d6) [6]	40.7, 57.2, 59.8, 64.7, 64.9, 71.4, 76.7, 77.0, 116.5, 120.8, 152.6, 154.3, 155.4, 168.8 (as HCl salt in DMSO-d6) [6]	[M+H] ⁺ at 355.17 ^[7]	3444, 3198, 2110, 1737, 1707 (KBr) ^[6]

Ganciclovir	C9H13N5 O4	255.23	3.3-3.6 (m, 4H), 3.8 (m, 1H), 4.6 (t, 1H), 5.4 (s, 2H), 6.5 (s, 2H), 7.8 (s, 1H), 10.6 (s, 1H) (in DMSO-d6) [8]	3420-3320 (N-H/O-H stretch), 1687-1659 (C=O stretch), 1543 (C=N stretch), 1304 (C-N stretch)[10]
				Data not available in searched literature. [M+H] ⁺ at 256.1[9]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Varian Gemini Fourier transform (FT) NMR spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[6]

Sample Preparation: Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6).[6]

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

Mass Spectrometry (MS)

Instrumentation: Mass spectra were recorded on a HP-5989A LC-MS spectrometer or a Sciex API3000 tandem mass spectrometer.[1][6]

Ionization Method: Electrospray ionization (ESI) in positive ion mode was utilized.[11]

Data Acquisition: Data was acquired in multiple reaction monitoring (MRM) mode for quantitative analysis or full scan mode for mass confirmation.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: FTIR spectra were recorded using a Perkin–Elmer 1650 FT-IR spectrometer.

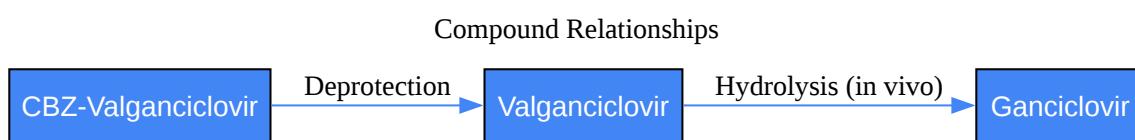
[6]

Sample Preparation: Solid samples were prepared as potassium bromide (KBr) pellets.[6]

Data Acquisition: Spectra were recorded in the range of 4000-400 cm-1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relationship between the compounds and a typical experimental workflow for their spectroscopic analysis.



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Figure 1. Chemical relationship between CBZ-Valganciclovir, Valganciclovir, and Ganciclovir.

Spectroscopic Analysis Workflow

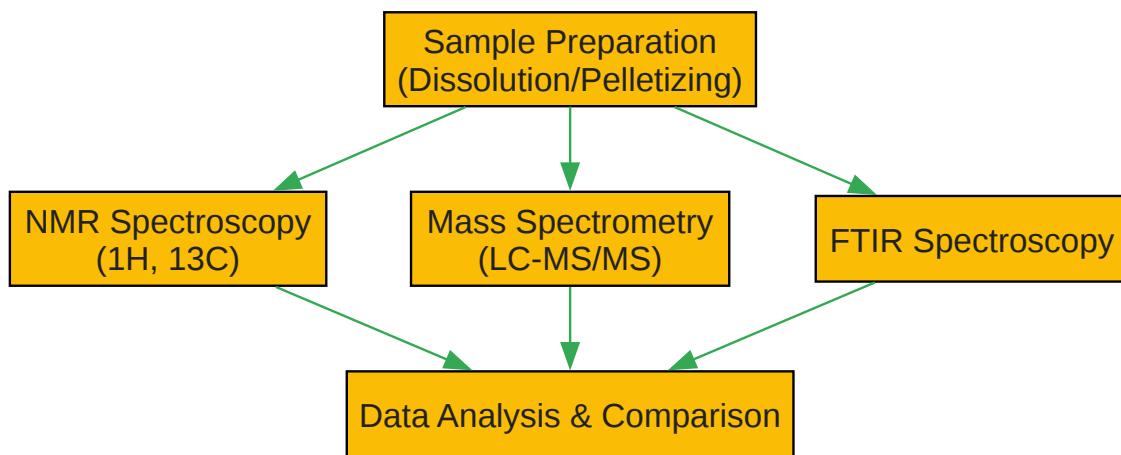
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Figure 2. General experimental workflow for spectroscopic analysis of the compounds.

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